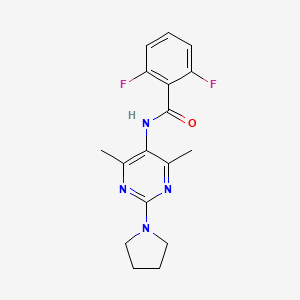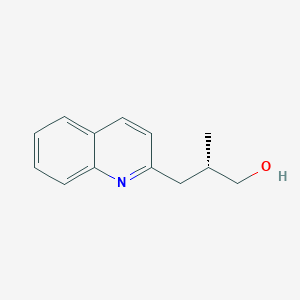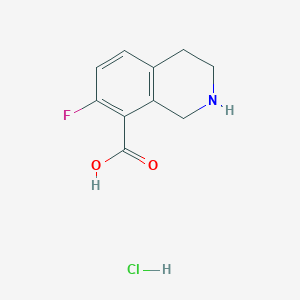
7-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H11ClFNO2 . It is a derivative of tetrahydroisoquinoline .
Molecular Structure Analysis
The molecular structure of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride is characterized by the presence of a tetrahydroisoquinoline core with a fluorine atom at the 7-position and a carboxylic acid group at the 8-position .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride include a molecular weight of 187.64 and a molecular formula of C10H11ClFNO2 . The compound is a solid at room temperature .科学的研究の応用
Antibacterial Activities and Pharmacological Properties
Research on compounds structurally similar to 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride shows significant interest in their antibacterial activities. For instance, the synthesis and evaluation of enantiomers of temafloxacin hydrochloride, a compound from the 4-pyridone-3-carboxylic acid class, exhibited notable antibacterial activities and similar pharmacological profiles (Chu et al., 1991). Additionally, a study on quinolone antibacterial agents, including synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids, contributes to the understanding of the antibacterial properties of these compounds (Sanchez et al., 1988).
Antioxidative or Prooxidative Effects
7-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride may be related to research on the antioxidative or prooxidative effects of similar compounds. A study involving 7-fluoro-4-hydroxyquinoline derivatives explored their impact on free-radical-initiated hemolysis of erythrocytes, indicating the potential antioxidant or prooxidant roles these compounds can play in biological systems (Liu et al., 2002).
Potential in Antimycobacterial Applications
The antimycobacterial activities of novel fluoroquinolones, structurally related to 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride, have been explored. A study synthesized and evaluated 1,4-dihydro-6-fluoro-7-(sub secondary amino)-4-oxoquinoline-3-carboxylic acids for their effectiveness against Mycobacterium tuberculosis, showing promising results (Senthilkumar et al., 2009).
Applications in Antibacterial Agent Synthesis
Further studies have focused on the synthesis and antibacterial potency of related compounds. For example, the synthesis of 4-Methyl-2,7-dioxo-1,2,3,4,7,10-hexahydropyrido[2,3-ƒ]quinoxaline-8-carboxylic acid and its derivatives demonstrated good antibacterial activities against E. coli and S. aureus (Al-Hiari et al., 2007).
Exploration of Fluorinated Quinolones
Research has also delved into the photoinduced C-F bond cleavage in fluorinated quinolone derivatives, which includes compounds similar to 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride. These studies provide insights into the photostability and potential phototoxicity of these compounds (Fasani et al., 1999).
特性
IUPAC Name |
7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2.ClH/c11-8-2-1-6-3-4-12-5-7(6)9(8)10(13)14;/h1-2,12H,3-5H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSBHVZFHHEMBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2C(=O)O)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


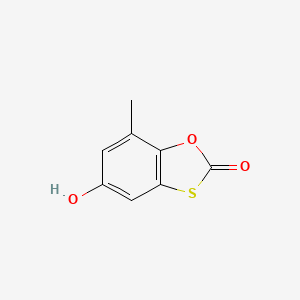
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2876441.png)

![2,7-Dihydroxyoctahydro-5h,10h-dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione](/img/structure/B2876443.png)
![5-[[3-(Hydroxymethyl)-3,4-dihydro-2H-quinolin-1-yl]sulfonyl]pyridine-2-carbonitrile](/img/structure/B2876444.png)
![2-Methyl-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B2876445.png)
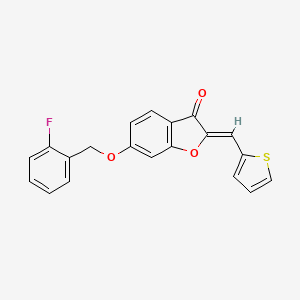
![N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]-2-phenoxyacetamide](/img/structure/B2876449.png)
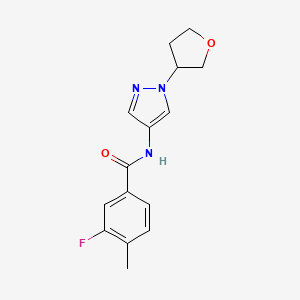
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2876451.png)
![N-([2,2'-bifuran]-5-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2876453.png)
